4-(1-Amino-2-hydroxyethyl)-2-nitrophenol
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Overview
Description
4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is an organic compound with the molecular formula C8H10N2O4 It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol typically involves the nitration of 4-(1-Amino-2-hydroxyethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)-2-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, interact with enzymes, and modulate cellular signaling pathways. The nitro group can participate in electron transfer reactions, while the amino and hydroxyl groups can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-hydroxyethyl)phenol: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrophenol: Lacks the amino and hydroxyethyl groups, resulting in different chemical properties and applications.
4-Amino-2-nitrophenol: Similar structure but lacks the hydroxyethyl group, affecting its solubility and reactivity.
Uniqueness
4-(1-Amino-2-hydroxyethyl)-2-nitrophenol is unique due to the presence of both an amino group and a nitro group on the phenol ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
1270484-81-5 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O4/c9-6(4-11)5-1-2-8(12)7(3-5)10(13)14/h1-3,6,11-12H,4,9H2 |
InChI Key |
MVHOALKAQWONGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])O |
Origin of Product |
United States |
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